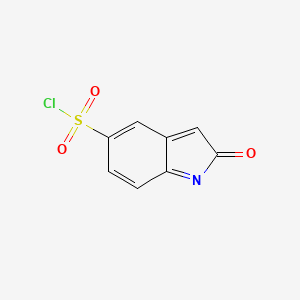

2-Oxo-2H-indole-5-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-oxoindole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3S/c9-14(12,13)6-1-2-7-5(3-6)4-8(11)10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBSLSOMFHRIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)C=C2C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Oxo-2H-indole-5-sulfonyl chloride CAS 199328-31-9 properties

This technical guide details the properties, synthesis, and applications of 2-Oxo-2H-indole-5-sulfonyl chloride (CAS 199328-31-9), a critical intermediate in the synthesis of kinase inhibitors.

A Pivotal Scaffold for Kinase Inhibitor Development

Executive Summary

This compound (CAS 199328-31-9) serves as a high-value electrophilic building block in medicinal chemistry. It is primarily utilized to introduce the sulfonamide moiety at the C5 position of the oxindole core—a structural motif central to the pharmacophore of several potent kinase inhibitors, including SU6656 (Src family kinase inhibitor) and OXSI-2 (Syk inhibitor). This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and its strategic role in drug design.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 199328-31-9 |

| IUPAC Name | 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride |

| Common Synonyms | 5-Chlorosulfonyl-2-oxindole; 2-Oxoindoline-5-sulfonyl chloride |

| Molecular Formula | C₈H₆ClNO₃S |

| Molecular Weight | 231.66 g/mol |

| Physical State | Solid (Light beige to off-white powder) |

| Melting Point | 180–185 °C (dec.)[1][2] |

| Solubility | Soluble in polar aprotic solvents (THF, DMF, DMSO); reacts with water/alcohols. |

| Stability | Moisture sensitive; hydrolyzes to sulfonic acid and HCl. |

Synthetic Utility & Mechanism[10]

The synthesis of CAS 199328-31-9 relies on the electrophilic aromatic substitution (SEAr) of 2-oxindole. The regioselectivity of this reaction is governed by the electronic directing effects of the lactam nitrogen.

Regioselectivity Logic

The oxindole core contains a fused benzene and pyrrolidinone ring. The nitrogen atom at position 1 acts as a moderate activating group (ortho/para director).

-

Position 5 (Para): This is the most electronically favorable and sterically accessible site for electrophilic attack.

-

Position 7 (Ortho): Sterically hindered and less favorable than the para position.

-

Position 3 (Alpha to Carbonyl): While acidic, it is not the site of electrophilic attack by chlorosulfonic acid under standard conditions.

Consequently, direct chlorosulfonation yields the 5-isomer with high specificity (>95%), minimizing the need for complex purification.

Reaction Landscape

The sulfonyl chloride group is a versatile "warhead" for nucleophilic substitution, enabling the rapid generation of diverse libraries.

Figure 1: The central role of CAS 199328-31-9 in diversifying the oxindole scaffold.[2]

Applications in Drug Discovery: The SU6656 Case Study

The most authoritative application of this compound is in the synthesis of SU6656 , a selective Src family kinase inhibitor. The sulfonamide moiety at C5 is critical for hydrogen bonding interactions within the kinase ATP-binding pocket.

Synthesis of SU6656

The workflow demonstrates the utility of CAS 199328-31-9 as a stable, isolable intermediate that can be coupled with amines before the final condensation step.

Figure 2: Synthetic route to SU6656 utilizing the 5-sulfonyl chloride intermediate.

Experimental Protocols

Synthesis of this compound

Source Validation: Adapted from verified protocols for SU6656 synthesis.

Reagents:

Procedure:

-

Setup: Equip a round-bottom flask with a mechanical stirrer and a drying tube (CaCl₂). Cool the flask in an ice bath.

-

Addition: Charge the flask with Chlorosulfonic acid (approx. 4-5 equivalents relative to oxindole).

-

Reaction: Slowly add 2-Oxindole portion-wise, maintaining the internal temperature below 30°C . The reaction is exothermic.

-

Maturation: Once addition is complete, stir at room temperature for 1.5 hours.

-

Heating: Gradually heat the mixture to 68°C and hold for 1 hour to ensure complete conversion of the sulfonic acid intermediate to the sulfonyl chloride.

-

Quench: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring. Caution: Violent evolution of HCl gas.

-

Isolation: Filter the precipitate immediately. Wash with cold water (3x) to remove residual acid.

-

Drying: Dry the solid in a vacuum oven at 40°C.

-

Expected Yield: 50–79%

-

Appearance: Off-white to beige solid.

-

General Sulfonamide Coupling (Schotten-Baumann Conditions)

Procedure:

-

Dissolve the amine (1.1 eq) in dry THF or DCM.

-

Add a base (Triethylamine or DIPEA, 2.0 eq).

-

Cool to 0°C.

-

Add This compound (1.0 eq) portion-wise.

-

Warm to room temperature and stir for 2–4 hours.

-

Monitor by TLC/LC-MS (Product is usually more polar than the chloride but less polar than the sulfonic acid).

Handling & Safety Data

Stability Profile

-

Hydrolysis: The compound is moisture sensitive . Exposure to atmospheric humidity converts the chloride back to the sulfonic acid (CAS 200057-39-2), which is non-electrophilic and useless for coupling.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

Safety Hazards (GHS Classification)

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

EUH014: Reacts violently with water.

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle only in a fume hood due to HCl evolution.

References

-

Blake, R. A., et al. (2000). "SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling." Molecular and Cellular Biology, 20(23), 9018–9027.

-

ChemicalBook. (2025). "2-Oxoindoline-5-sulfonyl chloride Properties and Synthesis."

-

Bhavaraju, K., et al. (2008). "Evaluation of OXSI-2 as a Syk selective inhibitor in platelets." European Journal of Pharmacology, 580(3), 285-290.[4]

-

Organic Syntheses. (1928). "p-Acetaminobenzenesulfonyl chloride." Org.[5][6][7] Synth. 8, 100. (General method reference for chlorosulfonation).

-

PubChem. (2025).[2] "2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CID 4962506)."[2] National Library of Medicine.

Sources

- 1. 2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97 | 199328-31-9 [chemicalbook.com]

- 2. 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H6ClNO3S | CID 4962506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [scholarshare.temple.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. Oxindole synthesis [organic-chemistry.org]

2-oxoindoline-5-sulfonyl chloride chemical structure and molecular weight

An In-Depth Technical Guide to 2-Oxoindoline-5-Sulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

2-Oxoindoline-5-sulfonyl chloride is a pivotal chemical intermediate, particularly valued in the fields of medicinal chemistry and drug development. Its unique bifunctional structure, combining the privileged oxindole scaffold with a highly reactive sulfonyl chloride group, makes it a versatile building block for synthesizing a diverse range of bioactive molecules. This guide provides a comprehensive overview of its chemical structure, molecular properties, a detailed synthesis protocol, and its key applications, with a focus on the development of novel therapeutic agents. Designed for researchers and scientists, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Core Molecular Profile

Chemical Structure and Identifiers

2-Oxoindoline-5-sulfonyl chloride possesses a fused bicyclic system where a benzene ring is fused to a pyrrolidin-2-one ring. The key reactive handle, the sulfonyl chloride (-SO₂Cl) group, is attached at the 5-position of this oxindole core.

-

IUPAC Name: 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride[1]

-

Common Synonyms: 2-Oxo-5-indolinesulfonyl chloride, 2,3-Dihydro-2-oxo-1H-indole-5-sulphonyl chloride[2][3][4]

-

SMILES: C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O[1]

Physicochemical Properties

The physical and chemical properties of 2-oxoindoline-5-sulfonyl chloride are summarized in the table below. These properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 231.66 g/mol | [1][3][4][5] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 160 °C to 185 °C | [2][3] |

| Purity | Typically ≥95-97% | [2][3][4] |

| Storage Conditions | Refrigerated, under inert atmosphere |

Synthesis and Purification

Mechanistic Rationale: Electrophilic Aromatic Sulfonylation

The synthesis of 2-oxoindoline-5-sulfonyl chloride is a classic example of electrophilic aromatic substitution. The starting material, indolin-2-one (oxindole), contains a moderately activated benzene ring. The reaction proceeds by treating oxindole with chlorosulfonic acid. The powerful electrophile, chlorosulfonic acid, attacks the electron-rich 5-position of the oxindole ring, which is para to the activating amide nitrogen, leading to the formation of the sulfonyl chloride. Careful control of the reaction temperature is crucial to prevent side reactions and decomposition.

Detailed Experimental Protocol

This protocol is based on a well-established laboratory procedure for the chlorosulfonation of indolin-2-one.[2]

Materials:

-

Indolin-2-one (1 equivalent)

-

Chlorosulfonic acid (approx. 4 equivalents)

-

Ice bath

-

Stirring apparatus

-

Reaction flask

-

Dropping funnel

Procedure:

-

Reaction Setup: In a reaction flask equipped with a magnetic stirrer and a dropping funnel, place indolin-2-one (e.g., 13.3 g, 100 mmol).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (e.g., 27 mL, 408 mmol) dropwise to the stirring indolin-2-one.[2] The rate of addition must be carefully controlled to maintain the internal reaction temperature below 30 °C. This step is highly exothermic, and rigorous temperature management is essential to ensure selectivity and safety.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at room temperature for 1.5 hours.[2]

-

Heating: Subsequently, warm the reaction mixture to 68 °C and maintain this temperature for 1 hour to drive the reaction to completion.[2]

-

Work-up and Isolation: Cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid. Dry the product in a vacuum oven. The resulting 2-oxoindoline-5-sulfonyl chloride is often of sufficient purity (e.g., 98% yield) to be used in subsequent steps without further purification.[2]

Characterization Data

The structural integrity of the synthesized compound can be confirmed by standard analytical techniques.[2]

-

¹H NMR (DMSO-d₆, δ, ppm): 10.48 (br s, 1H, NH), 7.46-7.42 (m, 2H, Ar-H), 6.74 (d, 1H, J = 7.7 Hz, Ar-H), 3.46 (s, 2H, CH₂).[2]

-

¹³C NMR (DMSO-d₆, δ, ppm): 175.89, 143.68, 139.71, 124.55, 121.32, 107.39, 35.16.[2]

-

Elemental Analysis (C₈H₆ClNO₃S):

Caption: Workflow for the synthesis of 2-oxoindoline-5-sulfonyl chloride.

Chemical Reactivity and Synthetic Utility

The Sulfonyl Chloride Moiety: A Potent Electrophile

The reactivity of 2-oxoindoline-5-sulfonyl chloride is dominated by the sulfonyl chloride group.[6] The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a wide array of nucleophiles, with the chloride ion acting as an excellent leaving group.[6] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Key Transformations in Drug Discovery

The most common and synthetically valuable reactions involve the coupling of the sulfonyl chloride with nucleophiles to form stable linkages, which are often found in biologically active molecules.

-

Sulfonamide Formation: This is the most prevalent reaction. The sulfonyl chloride reacts readily with primary or secondary amines in the presence of a base (like pyridine or triethylamine) to form a stable sulfonamide linkage (-SO₂-NRR'). This reaction is fundamental to the synthesis of many drugs, including carbonic anhydrase inhibitors and kinase inhibitors.[7]

-

Sulfonate Ester Formation: In the presence of alcohols and a base, the compound forms sulfonate esters (-SO₂-OR). This transformation is useful for converting a hydroxyl group, which is a poor leaving group, into a sulfonate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[6]

Caption: Core reactivity pathways of 2-oxoindoline-5-sulfonyl chloride.

Applications in Medicinal Chemistry

The oxindole core is a "privileged scaffold" in drug discovery, meaning it is a structural motif capable of binding to multiple biological targets. The addition of the sulfonyl chloride handle at the 5-position provides a direct route to functionalize this core and explore its therapeutic potential.

-

Intermediate for Antitumor Agents: 2-Oxoindoline-5-sulfonyl chloride is explicitly used as a reactant to prepare derivatives with potential antitumor activity, such as bis-indole-substituted pyridines and various 3,5-substituted indolin-2-ones.[2]

-

Precursor to Kinase Inhibitors: The 5-sulfonamide indolin-2-one scaffold is a known pharmacophore for various kinase inhibitors. For instance, novel 5-sulfonyl-indolin-2-ones have been synthesized and identified as potent cytotoxic agents and inhibitors of Fibroblast Growth Factor Receptor 2 (FGFR2), a key target in cancer therapy.[8]

-

Scaffold for Carbonic Anhydrase Inhibitors: The synthesis of indoline-5-sulfonamides from this starting material has led to the discovery of potent inhibitors of tumor-associated carbonic anhydrase isoforms CA IX and CA XII.[7] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition is a validated strategy for cancer treatment.

Safety and Handling

As with all sulfonyl chlorides, 2-oxoindoline-5-sulfonyl chloride should be handled with care in a well-ventilated fume hood.

-

Hazards: It is corrosive and moisture-sensitive. Upon contact with water or moist air, it will hydrolyze to the corresponding sulfonic acid, releasing corrosive hydrogen chloride (HCl) gas.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Refrigerated storage is recommended to ensure long-term stability.

Conclusion

2-Oxoindoline-5-sulfonyl chloride stands out as a high-value, versatile building block for drug discovery and development. Its straightforward, high-yield synthesis and the predictable, robust reactivity of its sulfonyl chloride group provide medicinal chemists with a reliable tool for accessing novel chemical space. Its demonstrated utility in the synthesis of potent kinase and carbonic anhydrase inhibitors underscores its importance and ensures its continued application in the pursuit of next-generation therapeutics.

References

-

PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Dichloro-2-oxoindoline-5-sulphonyl chloride. Retrieved from [Link]

-

Wiley Online Library. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]

Sources

- 1. 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H6ClNO3S | CID 4962506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97 | 199328-31-9 [chemicalbook.com]

- 3. 199328-31-9 Cas No. | 2-Oxindole-5-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 4. 2,3-Dihydro-2-oxo-1H-indole-5-sulphonyl chloride | CAS 199328-31-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

Pharmacological Profiling & Synthetic Utility of 5-Sulfonyl Indole Derivatives

[1][2]

Executive Summary & Pharmacophore Analysis

5-sulfonyl indole derivatives represent a specialized subclass of the indole pharmacophore where the 5-position is functionalized with a sulfonyl group (sulfone

-

Metabolic Blockade: The 5-position of the indole ring is a primary site for cytochrome P450-mediated hydroxylation. Substitution with a metabolically stable sulfonyl group blocks this degradation pathway, extending half-life (

). -

Electronic Modulation: The strong electron-withdrawing nature (

) of the sulfonyl group reduces the electron density of the indole ring, altering -

Hydrogen Bond Acceptor (HBA): The sulfonyl oxygens serve as critical H-bond acceptors in hydrophobic pockets where water networks are excluded.

Structural Classification

The biological activity depends heavily on the regiochemistry of the sulfonyl attachment. This guide focuses on Type A (C5-Sulfonyl) while referencing Type B and C for comparative SAR context.

Figure 1: SAR Zones of the Indole Scaffold. The C5-sulfonyl group specifically modulates metabolic stability and H-bond interactions in deep binding pockets.

Therapeutic Applications & Mechanisms[3][4]

A. Oncology: Tubulin Polymerization Inhibition

5-sulfonyl indoles, particularly 5-sulfonamido-3-phenylindoles , function as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site on

-

Mechanism: The indole moiety mimics the biaryl system of colchicine. The 5-sulfonyl group positions its oxygen atoms to interact with residues like Val181 and Cys241 , locking the tubulin dimer in a curved conformation that prevents microtubule assembly.

-

Key Data:

-

Compounds with a 3-(3,4,5-trimethoxyphenyl) moiety and a 5-benzenesulfonyl group show

values in the low nanomolar range (10–50 nM) against MCF-7 and HeLa cell lines. -

Resistance Profile: Unlike taxanes, these derivatives often retain potency against P-glycoprotein (P-gp) overexpressing multidrug-resistant (MDR) cell lines.

-

B. CNS Disorders: 5-HT6 Receptor Antagonism

While N1-arylsulfonyl indoles are the classic 5-HT6 antagonists (e.g., for Alzheimer's cognition enhancement), C5-sulfonyl modifications are used to fine-tune selectivity against 5-HT2A and 5-HT2B receptors.

-

SAR Insight: Introduction of a bulky sulfonyl group at C5 can sometimes reduce affinity due to steric clash in the tight 5-HT6 hydrophobic pocket; however, smaller 5-methylsulfonyl groups are tolerated and improve blood-brain barrier (BBB) permeability by lowering the polar surface area compared to carboxylic acid isosteres.

C. Infectious Diseases: Carbonic Anhydrase (CA) & Antimicrobial Activity

Indoline-5-sulfonamides and their oxidized indole counterparts are highly specific inhibitors of human Carbonic Anhydrase (hCA) isoforms IX and XII, which are validated hypoxic tumor targets.

-

Mechanism: The sulfonamide moiety (

) acts as a zinc-binding group (ZBG) within the enzyme's active site. The indole scaffold interacts with the hydrophobic half of the active site cleft, conferring isoform selectivity.

| Therapeutic Area | Target | Key Substituent (R) | Mechanism | Reference |

| Oncology | Tubulin ( | 3-phenyl-5-(benzenesulfonyl) | Microtubule Destabilization | [1, 4] |

| CNS | 5-HT6 Receptor | 5-methylsulfonyl | Gs-protein blockade | [2, 3] |

| Antimicrobial | Bacterial Membrane | 3-phenyl-5-sulfonamide | Membrane depolarization | [5] |

| Enzymatic | Carbonic Anhydrase | Indoline-5-sulfonamide | Zn(II) ion coordination | [6] |

Synthetic Strategies

The synthesis of 5-sulfonyl indoles is challenging due to the electron-rich nature of the indole ring, which favors electrophilic substitution at C3 rather than C5. Two primary strategies are employed:

Strategy A: Copper-Catalyzed C-S Coupling (Modern)

This method utilizes 5-bromoindole and sodium sulfinates, avoiding the regioselectivity issues of electrophilic substitution.

Figure 2: Copper-catalyzed synthesis of 5-sulfonyl indoles.

Strategy B: Chlorosulfonation of Indolines (Classic)

Direct chlorosulfonation of indole is unstable. The indoline (dihydroindole) intermediate is used, followed by oxidation.

-

Protection: Indoline

N-Acetylindoline. -

Sulfonation: Reaction with chlorosulfuric acid (

) yields the 5-sulfonyl chloride (para to the nitrogen). -

Functionalization: Reaction with amines/alcohols.

-

Oxidation: DDQ or

restores the indole aromaticity.

Experimental Protocols

Protocol 1: Synthesis of 5-(Phenylsulfonyl)-1H-indole (Cu-Catalyzed)

Objective: Synthesis of C5-sulfone via C-S bond formation.

Materials:

-

5-Bromoindole (1.0 equiv)

-

Sodium benzenesulfinate (1.2 equiv)

-

Copper(I) Iodide (CuI) (10 mol%)

-

L-Proline (20 mol%)

-

NaOH (2.0 equiv)

-

DMSO (anhydrous)

Step-by-Step Methodology:

-

Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 5-bromoindole (1.0 mmol), sodium benzenesulfinate (1.2 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and NaOH (80 mg, 2.0 mmol).

-

Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times).

-

Solvation: Add anhydrous DMSO (3.0 mL) via syringe under Argon flow.

-

Reaction: Seal the tube and heat to 110°C for 24 hours. The mixture should turn from green/blue to dark brown.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Filter through a celite pad to remove copper salts.

-

Extraction: Wash the organic layer with brine (3x), dry over

, and concentrate in vacuo. -

Purification: Flash column chromatography (Hexane/EtOAc gradient). 5-sulfonyl indoles typically elute at 20-30% EtOAc.

Protocol 2: Tubulin Polymerization Assay (In Vitro)

Objective: Validate biological activity of the synthesized derivative.

Materials:

-

Purified Tubulin protein (>99% pure from bovine brain).

-

GTP (Guanosine triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

, pH 6.9). -

Test Compound (dissolved in DMSO).[1]

Methodology:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Incubation: Add test compound (final conc. 1–10

) to a 96-well UV-transparent plate pre-warmed to 37°C. DMSO control should be <1%. -

Initiation: Add the cold tubulin solution to the wells.

-

Measurement: Immediately monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

-

Analysis: Plot Absorbance vs. Time.

-

Control: Sigmoidal curve (Nucleation, Elongation, Plateau).

-

Active Inhibitor: Flattened curve (reduced

and final absorbance).

-

References

-

Mechanism of Tubulin Inhibition

-

5-HT6 Receptor Ligands

- Title: Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evalu

- Source:European Journal of Medicinal Chemistry (2016).

-

URL:[Link]

-

C5-Substitution Effects

-

Synthesis (Cu-Catalyzed)

-

Antimicrobial Activity

-

Carbonic Anhydrase Inhibition

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Indole synthesis [organic-chemistry.org]

- 11. Multi-target antibacterial Ru-based metallodrugs containing phenylsulfonyl indole derivatives: synthesis and their efficacy against Gram-positive and ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03098F [pubs.rsc.org]

- 12. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]

- 13. pubs.acs.org [pubs.acs.org]

2-Oxo-2H-indole-5-sulfonyl chloride safety data sheet (SDS)

Title: Technical Monograph: Handling & Applications of 2-Oxoindoline-5-sulfonyl Chloride Document Type: Technical Safety & Application Guide Target Audience: Medicinal Chemists, Process Scientists, and HSE Officers

Executive Summary & Compound Profile

2-Oxoindoline-5-sulfonyl chloride (CAS: 199328-31-9) is a high-value electrophilic scaffold used primarily in the synthesis of sulfonamide-based kinase inhibitors and GPCR ligands. As a sulfonyl chloride derivative of the privileged oxindole core, it serves as a critical "warhead" for late-stage diversification in drug discovery.

However, its utility is matched by its reactivity. It is a moisture-sensitive corrosive that releases hydrochloric acid (HCl) upon contact with mucosal membranes or atmospheric humidity. This guide synthesizes critical safety data with field-proven experimental protocols to ensure both personnel safety and synthetic success.

Physicochemical Specifications

| Parameter | Data |

| IUPAC Name | 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride |

| Common Synonyms | 2-Oxoindoline-5-sulfonyl chloride; 5-Chlorosulfonyl-2-oxindole |

| CAS Number | 199328-31-9 |

| Molecular Formula | C₈H₆ClNO₃S |

| Molecular Weight | 231.66 g/mol |

| Physical State | Off-white to light brown solid |

| Melting Point | >160°C (often decomposes) |

| Solubility | Soluble in DCM, THF, DMF; Reacts violently with water/alcohols |

Critical Safety Assessment (Risk Analysis)

This section translates standard SDS data into a mechanistic risk assessment. The primary hazard is not merely toxicity, but chemical reactivity leading to immediate tissue destruction.

Hazard Classification (GHS)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

-

Corrosive to Metals: Category 1.

-

Specific Target Organ Toxicity: Respiratory irritation (Lachrymator).

Mechanism of Injury: Hydrolysis

Upon contact with moisture (in eyes, lungs, or sweat), the sulfonyl chloride moiety undergoes rapid hydrolysis. This generates two hazardous species: the corresponding sulfonic acid (a strong organic acid) and hydrochloric acid (gas/liquid).

Diagram 1: Hydrolysis & Injury Mechanism This diagram illustrates the chemical pathway of injury upon physiological contact.

Caption: Mechanism of tissue injury. The lipophilic scaffold penetrates skin, reacting with water to release corrosive HCl.

Handling & Storage Protocols

Expert Insight: Standard nitrile gloves are often insufficient for sulfonyl chlorides in solution, as the organic solvent (e.g., DCM) can carry the corrosive agent through the glove material.

Personal Protective Equipment (PPE)

-

Gloves: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Silver Shield or thick Nitrile (8 mil) if handling concentrated solutions.

-

Respiratory: Work strictly within a certified chemical fume hood. If weighing large quantities (>5g) outside a hood, a full-face respirator with acid gas cartridges is required.

-

Eyes: Chemical splash goggles + Face shield. Safety glasses are insufficient due to the risk of lachrymatory vapors.

Storage Stability

-

Condition: Store under inert atmosphere (Argon or Nitrogen).

-

Temperature: Refrigerate (2–8°C).

-

Container: Tightly sealed, corrosion-resistant vials (glass with Teflon-lined caps).

-

Shelf-life: Hydrolysis is the primary degradation pathway. If the solid turns sticky or smells acrid (HCl), purity is compromised.

Application: Sulfonamide Synthesis

The primary application of this scaffold is coupling with amines to form sulfonamides.[2] The following protocol is designed to maximize yield while minimizing hydrolysis side-reactions.

Expert Insight: The choice of base and temperature is critical. Pyridine acts as both a solvent and a nucleophilic catalyst, but for purification ease, a tertiary amine (DIPEA/TEA) in DCM is often preferred.

Experimental Protocol: General Coupling Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolution: Dissolve the amine (1.0 equiv) and Diisopropylethylamine (DIPEA, 1.2–1.5 equiv) in anhydrous Dichloromethane (DCM) or THF.

-

Temperature Control: Cool the mixture to 0°C using an ice bath.

-

Reasoning: Low temperature suppresses the competitive hydrolysis reaction with adventitious water and controls the exotherm of the sulfonylation.

-

-

Addition: Add 2-Oxoindoline-5-sulfonyl chloride (1.0–1.1 equiv) portion-wise or as a solution in DCM.

-

Note: Do not add the amine to the chloride; adding the chloride to the amine ensures the base neutralizes HCl immediately upon formation.

-

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.

-

Validation: Look for the disappearance of the amine. The sulfonyl chloride does not fly well on LC-MS (hydrolyzes on column).

-

-

Workup: Quench with saturated NaHCO₃ (aq). Extract with EtOAc or DCM. Wash with brine, dry over Na₂SO₄.[3]

Diagram 2: Synthetic Workflow Visualizing the operational steps to ensure safety and yield.

Caption: Step-by-step synthetic workflow for sulfonamide coupling, emphasizing temperature control.

Emergency Response

In the event of exposure, speed is critical to prevent permanent tissue damage.

| Scenario | Immediate Action |

| Skin Contact | DO NOT NEUTRALIZE. Flush immediately with copious amounts of water for >15 minutes.[4][5] Neutralizing with base (e.g., bicarbonate) on skin can generate heat and worsen the burn. |

| Eye Contact | Rinse cautiously with water for 15 minutes, lifting eyelids.[4][5] Remove contact lenses if present.[4] Seek immediate ophthalmological attention. |

| Spill (Solid) | Do not sweep dry dust (aerosol risk). Cover with dry lime or soda ash, pick up carefully, and place in a closed container. Ventilate area.[4][5] |

| Ingestion | Do NOT induce vomiting (risk of esophageal perforation).[1] Rinse mouth with water.[4][5] |

References

-

PubChem. (2025).[6] Compound Summary: 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CID 4962506).[6] National Library of Medicine. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. showakako.co.jp [showakako.co.jp]

- 6. 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H6ClNO3S | CID 4962506 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Applications of Indole Sulfonyl Chlorides in Medicinal Chemistry

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for over 15 FDA-approved drugs. While N-alkylation and C3-acylation are standard derivatization pathways, the indole sulfonyl chloride moiety represents a distinct, high-value vector for chemical space exploration.[1]

This guide focuses specifically on the applications of indole-sulfonyl chlorides (Indole-SO₂Cl) as electrophilic building blocks.[1] Unlike the more common N-sulfonyl indoles (formed from indole nucleophiles and aryl sulfonyl chlorides), Indole-SO₂Cl reagents allow for the installation of the sulfonamide "warhead" directly onto the indole ring. This connectivity is critical for designing Carbonic Anhydrase (CA) inhibitors , 5-HT₆ receptor antagonists , and antiviral agents , where the sulfonamide group acts as a primary zinc-binding group (ZBG) or hydrogen-bond acceptor.[1]

Part 1: Synthetic Architectures & Reactivity Profile

The utility of indole sulfonyl chlorides lies in their ability to introduce the sulfonyl group at specific positions (C3, C5, or C6) depending on the substrate's substitution pattern and reaction conditions.

The Regioselectivity Switch

The position of chlorosulfonation is governed by the electronic density of the indole ring.

-

C3-Sulfonylation: The C3 position is the most electron-rich.[1] Direct reaction of unsubstituted indole with chlorosulfonic acid (

) typically yields indole-3-sulfonyl chloride.[1] -

C5-Sulfonylation: If the C3 position is blocked (e.g., by a methyl group) or if the nitrogen is protected with a bulky/electron-withdrawing group that sterically hinders C3, sulfonation often occurs at C5.

-

C2-Lithiation/Sulfonylation: A complementary approach involves C2-lithiation (using n-BuLi) followed by quenching with

and subsequent chlorination (e.g., with NCS), yielding indole-2-sulfonyl chlorides.[1]

DOT Diagram: Synthetic Pathways

The following diagram illustrates the decision matrix for synthesizing specific indole sulfonyl chloride regioisomers.

Figure 1: Synthetic workflow for accessing regioselective indole sulfonyl chlorides.[1] Note the dependence on temperature and C3-substitution.[1]

Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

Carbonic Anhydrase Inhibitors (CAIs)

One of the most potent applications of indole sulfonyl chlorides is in the synthesis of selective inhibitors for Human Carbonic Anhydrase (hCA) isoforms IX and XII.[2][3][4] These transmembrane isoforms are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) and regulate pH to promote metastasis.

-

Mechanism: The sulfonamide moiety (

), derived from the indole sulfonyl chloride, acts as a Zinc-Binding Group (ZBG). It coordinates directly with the -

Advantage: The indole scaffold fits into the hydrophobic pocket of the enzyme, providing selectivity over the ubiquitous cytosolic isoforms (hCA I and II), thereby reducing side effects.

-

Key Example: Indole-3-sulfonamides have shown

values in the low nanomolar range for hCA IX, effectively disrupting the tumor's ability to regulate intracellular pH.[1]

Antiviral Agents

Indole-5-sulfonamides and related oxindole derivatives have emerged as promising scaffolds for antiviral therapy.[1]

-

Target: HIV-1 Reverse Transcriptase (NNRTIs) and HCV NS5B polymerase.[1]

-

Structure-Activity Relationship (SAR): The sulfonyl linker provides a rigid geometry that positions the indole core to interact with hydrophobic residues (e.g., Tyr181 in HIV RT), while the sulfonamide nitrogen can engage in hydrogen bonding with the backbone.

-

Recent Developments: 3-substituted-3-hydroxy-2-oxindole sulfonamides, synthesized via chlorosulfonation of the oxindole core, have demonstrated broad-spectrum activity against plant viruses (e.g., PVY) and are being investigated for human viral pathogens.[1]

GPR17 Modulators (CNS Disorders)

GPR17 is a G-protein-coupled receptor involved in myelination.[1] Antagonists of GPR17 are sought for treating Multiple Sclerosis (MS).

-

Application: N-(phenyl)-indole-3-sulfonamides are a class of GPR17 modulators.[1][5]

-

Synthesis: These are prepared by reacting indole-3-sulfonyl chloride with substituted anilines.[1] The resulting sulfonamide bridge is critical for maintaining the correct orientation between the indole and the phenyl ring to fit the receptor binding pocket.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of Indole-3-Sulfonyl Chloride

This protocol describes the chlorosulfonation of indole, a moisture-sensitive reaction requiring strict anhydrous conditions.[1]

Reagents:

-

Indole (1.0 eq)

-

Chlorosulfonic acid (

) (5.0 eq) -

Anhydrous Dichloromethane (DCM) or Pyridine (as solvent/base)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen.

-

Solvent Preparation: Charge the flask with anhydrous DCM (10 mL per gram of indole) and cool to 0°C using an ice/salt bath.

-

Reagent Addition: Add Indole (1.0 eq) to the flask. Ensure complete dissolution.

-

Chlorosulfonation: Transfer Chlorosulfonic acid (5.0 eq) to the addition funnel. Dropwise , add the acid to the stirring indole solution over 30 minutes. Caution: The reaction is highly exothermic and evolves HCl gas.

-

Reaction: Allow the mixture to stir at 0°C for 2 hours. Monitor by TLC (Note: The chloride is unstable on silica; quench a small aliquot with amine to monitor the sulfonamide derivative).

-

Workup: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as a solid.

-

Isolation: Filter the solid rapidly. Wash with cold water (2x) and cold hexane (2x) to remove excess acid.

-

Storage: Dry under high vacuum for 1 hour. Use immediately for the coupling step, as the product hydrolyzes to the sulfonic acid upon prolonged exposure to air.

Protocol 3.2: General Sulfonylation of Amines

Coupling the indole-3-sulfonyl chloride with an amine to form the active pharmaceutical ingredient (API) precursor.[1]

Reagents:

-

Indole-3-sulfonyl chloride (1.0 eq)[1]

-

Amine (

) (1.1 eq)[1] -

Triethylamine (

) or Pyridine (2.0 eq) -

Anhydrous THF or DCM[1]

Methodology:

-

Dissolve the Amine (1.1 eq) and Base (2.0 eq) in anhydrous THF at 0°C.

-

Add Indole-3-sulfonyl chloride (1.0 eq) portion-wise as a solid or dissolved in a minimal amount of THF.

-

Warm to room temperature and stir for 4–12 hours.

-

Concentrate the solvent in vacuo.

-

Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine/base), saturated

, and brine. -

Dry over

and purify via column chromatography.

Part 4: Data Summary & SAR Insights

The following table summarizes the impact of the sulfonyl chloride position on biological activity.

| Core Structure | Sulfonyl Position | Target | Primary Mechanism | Key Reference |

| Indole | C3 ( | hCA IX / XII | Zn²⁺ Coordination | [1, 2] |

| Indole | C3 ( | GPR17 | Receptor Antagonism | [3] |

| Indoline | C5 ( | hCA IX | Hypoxia Selectivity | [4] |

| Dihydrobenzo[cd]indole | C6 ( | TNF-α | Cytokine Inhibition | [5] |

SAR Visualization: The "Warhead" Effect

The sulfonamide group acts as an electronic "sink," withdrawing electron density from the indole ring. This increases the acidity of the indole N-H proton (pKa ~16 → ~13), enhancing its ability to serve as a hydrogen bond donor in the receptor pocket.

Figure 2: Pharmacophore map of Indole Sulfonamides.[1] The sulfonyl group is central to both the electronic modulation of the core and the direct binding to the target.

References

-

Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors. Arch. Pharm. (Weinheim), 2022.[6][4] Link

-

Indole-Based Hydrazones Containing A Sulfonamide Moiety as Selective Inhibitors of Tumor-Associated Human Carbonic Anhydrase Isoforms IX and XII. Int. J. Mol.[1] Sci., 2019. Link

-

N-(phenyl)-indole-3-sulfonamide derivatives and related compounds as GPR17 modulators. Patent WO2020254289A1, 2020.[1] Link

-

Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Pharmaceuticals, 2022.[1] Link

-

Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Front. Chem., 2018. Link

Sources

- 1. Indisulam | C14H12ClN3O4S2 | CID 216468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. WO2020254289A1 - N-(phenyl)-indole-3-sulfonamide derivatives and related compounds as gpr17 modulators for treating cns disorders such as multiple sclerosis - Google Patents [patents.google.com]

- 6. Design and development of novel series of indole-3-sulfonamide ureido derivatives as selective carbonic anhydrase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Oxo-2H-indole-5-sulfonyl chloride stability in moisture

Technical Monograph: Stability & Handling of 2-Oxo-2H-indole-5-sulfonyl Chloride

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

This compound (CAS: 199328-31-9), also known as 5-chlorosulfonyl-2-oxindole, is a critical scaffold in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and diverse sulfonamide libraries. While structurally robust enough to be isolated, it exhibits moderate-to-high moisture sensitivity , occupying a "Goldilocks" zone of reactivity: stable enough to precipitate from ice-water but labile enough to degrade into 2-oxoindoline-5-sulfonic acid upon prolonged exposure to atmospheric moisture or protic solvents.

This guide details the mechanistic basis of this instability, provides a self-validating protocol for its handling, and outlines the "Ice-Quench Paradox" that allows its successful isolation.

Structural & Mechanistic Analysis

The Compound[1][2][3][4][5][6][7][8][9]

-

Systematic Name: 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride

-

Core Structure: An oxindole (indolin-2-one) fused ring system with a sulfonyl chloride moiety at the C5 position.[1][2][3]

-

Electronic Environment: The nitrogen atom at position 1 is an amide (lactam). While less electron-donating than an amine, it still exerts a

(mesomeric) effect. The C5 position is para to this nitrogen, effectively coupling the sulfonyl group to the electron-rich system.

Mechanism of Hydrolysis

Unlike acyl chlorides, which hydrolyze via a planar carbonyl intermediate, sulfonyl chlorides hydrolyze via an

-

Nucleophilic Attack: Water attacks the sulfur atom.

-

Electronic Influence: The electron-donating nature of the oxindole ring (via the nitrogen) theoretically stabilizes the ground state but can also stabilize the developing positive charge on sulfur in the transition state, making it susceptible to nucleophilic attack.

-

Leaving Group: Chloride is expelled, generating HCl and the sulfonic acid. The generated HCl is autocatalytic—it increases the ionic strength and can protonate the water, though in bulk solid storage, the hygroscopic nature of HCl accelerates moisture absorption, creating a "wet paste" that rapidly decomposes the remaining bulk.

Figure 1: Hydrolysis Pathway

Caption: The hydrolysis pathway showing the autocatalytic effect of generated HCl on bulk stability.

Stability Profile & The "Ice-Water Paradox"

A common misconception is that moisture-sensitive sulfonyl chlorides cannot touch water. This is false. The synthesis of this compound relies on the Ice-Water Paradox :

-

Kinetic Stability at 0°C: The rate of hydrolysis at 0°C is significantly slower than the rate of precipitation. When the reaction mixture (in chlorosulfonic acid) is poured onto ice, the compound precipitates immediately.

-

Thermodynamic Instability: Once dissolved in water or left wet at room temperature, hydrolysis becomes the dominant pathway.

| Condition | Stability Estimate | Observation |

| Solid, Dry, -20°C (Inert Gas) | > 12 Months | Stable white/off-white powder. |

| Solid, Ambient Air | < 30 Days | Turns pink/brown; formation of acidic crust. |

| Ice-Water Slurry (0°C) | ~ 30-60 Minutes | Stable enough for filtration. |

| Solution (Wet THF/DCM) | < 1 Hour | Rapid hydrolysis to sulfonic acid. |

| Solution (Dry THF/DCM) | > 24 Hours | Stable for synthesis. |

Experimental Protocols

Synthesis & Isolation (The Quench Protocol)

Based on chlorosulfonation of oxindole.

-

Reaction: Charge chlorosulfonic acid (excess) into a flask. Cool to 0°C. Add oxindole portion-wise.

-

Heating: Stir at RT for 30 min, then heat to 70°C for 1-2 hours to drive conversion.

-

The Critical Quench:

-

Prepare a beaker with crushed ice (excess volume vs acid).

-

Slowly pour the reaction mixture onto the ice with vigorous stirring.

-

Why: This dissipates the massive exotherm of destroying excess

.[4] If the temperature rises, the product hydrolyzes.

-

-

Filtration: Filter immediately while cold. Wash with cold water to remove residual acid.

-

Drying: This is the failure point. Do not air dry for long periods. Press dry on the funnel, then move immediately to a vacuum desiccator over

or KOH.

Figure 2: Synthesis & Isolation Workflow

Caption: Workflow emphasizing temperature control during the critical quench phase.

Self-Validating Quality Control (Derivatization)

Direct LCMS of sulfonyl chlorides is unreliable because the chloride often hydrolyzes on the column, giving a false negative (showing the acid mass).

The "Morpholine Check": Before committing valuable amine starting materials to a reaction with this reagent, validate its activity:

-

Sample: Take ~5 mg of the stored sulfonyl chloride.

-

React: Add 0.5 mL dry DCM and 2 drops of morpholine (or benzylamine).

-

Wait: Shake for 5 minutes.

-

Analyze: Run TLC or LCMS.

-

Pass: Distinct sulfonamide peak (M+Morpholine mass).

-

Fail: Only sulfonic acid peak observed (or baseline spot on TLC).

-

Handling & Storage Best Practices

-

Solvent Selection: Use anhydrous DCM, THF, or Acetonitrile. Avoid nucleophilic solvents (MeOH, EtOH) unless forming the ester intentionally.

-

Base Trap: When using in synthesis, the reaction generates HCl. Use an organic base (DIPEA, Pyridine) or a biphasic system (DCM/Aq.

) only if the amine is highly reactive and outcompetes water. For this specific compound, anhydrous conditions with Pyridine/DIPEA are superior. -

Storage:

-

Container: Tightly sealed amber glass.

-

Atmosphere: Argon or Nitrogen backfill is mandatory.

-

Temperature: Refrigerator (4°C) or Freezer (-20°C).

-

Visual Cue: If the white powder turns pink or sticky, hydrolysis has occurred.

-

References

-

Synthesis & Quench Protocol

-

General Sulfonyl Chloride Hydrolysis Kinetics

-

Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides. J. Chem. Soc. B. Link

-

-

Safety & Handling Data

-

2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride SDS. Sigma-Aldrich. Link

-

-

Flow Chemistry & Scale-Up (Stability Context)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. imtm.cz [imtm.cz]

- 3. Design, Synthesis and Biological Evaluation of Novel Bromophenol Derivatives Incorporating Indolin-2-One Moiety as Potential Anticancer Agents [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Commercial Procurement & Technical Utilization of 2-Oxoindoline-5-Sulfonyl Chloride

Topic: Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, Procurement Specialists.

Executive Summary

2-Oxoindoline-5-sulfonyl chloride (CAS 199328-31-9), also known as 5-chlorosulfonyl-2-oxindole, is a high-value heterocyclic building block.[1][2] It serves as a critical electrophile in the synthesis of sulfonamide-based pharmacophores, particularly in the development of kinase inhibitors (e.g., FGFR2 inhibitors) and anticancer agents.

This guide provides a technical roadmap for researchers and procurement officers. It moves beyond simple vendor lists to establish a Quality Assurance (QA) and Utilization Framework . We analyze the supply landscape, define rigorous purity specifications, and detail the mechanistic causality behind its handling and synthetic applications.

Chemical Profile & Critical Specifications[3]

Before engaging suppliers, the procurement team must define the "Acceptable Quality Limit" (AQL). As a sulfonyl chloride, this compound is inherently unstable in moist environments.

Physicochemical Identity

| Parameter | Specification |

| IUPAC Name | 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride |

| Common Name | 2-Oxoindoline-5-sulfonyl chloride |

| CAS Number | 199328-31-9 |

| Molecular Formula | C₈H₆ClNO₃S |

| Molecular Weight | 231.66 g/mol |

| Appearance | Off-white to pale yellow/beige powder |

| Melting Point | 180–185 °C (dec.)[3] |

| Solubility | Soluble in DMSO, DMF, THF; reacts with water/alcohols |

Impurity Profile & QC Metrics

The primary impurity is the hydrolysis product: 2-oxoindoline-5-sulfonic acid .

-

Acceptance Criteria: >95% Purity (HPLC/NMR).

-

Critical Check: If the material appears "sticky" or has a strong acidic odor (HCl gas evolution), significant hydrolysis has occurred.

-

NMR Validation: The sulfonyl chloride moiety is electron-withdrawing. In ¹H NMR (DMSO-d₆), look for the doublet at ~6.7–6.9 ppm (C7-H) and the downfield shift of C4-H/C6-H due to the sulfonyl group. Note: If hydrolyzed, the acidic proton signals will shift significantly.

Supplier Landscape & Procurement Strategy

Suppliers for this intermediate fall into two distinct tiers based on their manufacturing capability and stock consistency.

Tier 1: Validated Catalog Suppliers (High Trust / R&D Scale)

These vendors typically hold stock in the US/EU, ensuring cold-chain integrity during shipping.

-

Sigma-Aldrich (MilliporeSigma): High reliability, comprehensive CoAs. Best for initial screening (<1g).

-

Apollo Scientific: Strong UK-based inventory; specializes in fluorinated and heterocyclic intermediates.

-

Santa Cruz Biotechnology (SCBT): Good for proteomic-grade small molecules.[4]

Tier 2: Synthesis Houses & Bulk Aggregators (Process Scale)

Used for scale-up (>10g to kg). Lead times may be longer (shipping from China/India), requiring strict QC upon receipt.

-

PharmaBlock: Excellent for heterocyclic scaffolds; often manufactures rather than just reselling.

-

Ambeed: Large catalog aggregator; requires batch-specific purity verification.

-

Enamine: Key player in building blocks; high probability of novel derivative availability.

Procurement Decision Matrix

| Need | Recommended Source Type | Key Risk Mitigation |

| HTS / Hit Validation | Tier 1 (Catalog) | Speed is priority. Pay premium for guaranteed dry stock. |

| Lead Optimization | Tier 2 (Synthesis House) | Request "fresh synthesis" date. Sulfonyl chlorides degrade over time even in storage. |

| GMP Manufacturing | CMO (Custom) | Audit supplier for moisture control in packaging (e.g., Argon-sealed Mylar bags). |

Technical Guide: Handling & Synthetic Utility

Mechanistic Grounding: Why This Scaffold?

The 2-oxoindoline core (oxindole) is a privileged structure in medicinal chemistry.

-

Regioselectivity: The nitrogen lone pair activates the benzene ring. The C2-carbonyl deactivates. The C5 position is para to the activating nitrogen, making it the most nucleophilic site for Electrophilic Aromatic Substitution (EAS).

-

Synthesis Route: Manufacturers produce this by treating oxindole with chlorosulfonic acid (ClSO₃H). This introduces the sulfonyl chloride group selectively at C5.

Visualization: Synthesis & Application Workflow

The following diagram maps the lifecycle of the compound from commercial synthesis to laboratory application, highlighting critical control points.

Caption: Figure 1. Supply chain and synthetic utility map. Yellow nodes indicate critical synthesis steps; Red indicates the critical quality control gate.

Standard Operating Procedure (SOP): Sulfonamide Synthesis

Objective: React 2-oxoindoline-5-sulfonyl chloride with a primary amine to form a sulfonamide library candidate.

Protocol:

-

Preparation: Dry all glassware. Purge reaction vessel with Nitrogen/Argon.

-

Dissolution: Dissolve the amine (1.0 eq) in anhydrous DCM or THF. Add a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA, 1.2 eq) or Pyridine.

-

Addition: Dissolve 2-oxoindoline-5-sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous solvent. Crucial: Add this solution dropwise to the amine solution at 0°C.

-

Reasoning: Low temperature minimizes hydrolysis from trace moisture and prevents bis-sulfonylation.

-

-

Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LCMS. Reaction is typically fast (1–4 hours).

-

Workup: Quench with water. Extract with EtOAc. Wash with 1N HCl (to remove excess amine/pyridine) and Brine.

-

Purification: Recrystallization (EtOH) or Flash Chromatography.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / Starting Material Remaining | Hydrolysis of Sulfonyl Chloride | Check reagent quality. If the chloride has turned to acid, it will not react. Use fresh bottle or add coupling agent (e.g., SOCl₂) to regenerate. |

| Formation of Sulfonic Acid | Wet Solvents | Use molecular sieves in solvents. Ensure inert atmosphere. |

| Multiple Spots on TLC | Bis-sulfonylation | Ensure strict stoichiometry (1:1). Add the sulfonyl chloride slowly to the amine. |

References

-

Sigma-Aldrich. 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride Product Sheet. Retrieved from

-

ChemicalBook. 2-Oxoindoline-5-sulfonyl chloride Synthesis and Properties. Retrieved from

-

Luo, Y., et al. (2011). Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. Med. Chem. Commun., 2, 1054-1057.[5] (Demonstrates FGFR2 inhibition utility). Retrieved from

-

PubChem. Compound Summary: 2-Oxoindoline-5-sulfonyl chloride (CID 4962506). Retrieved from

-

Apollo Scientific. Product Specification: 2-Oxoindoline-5-sulphonyl chloride.[2][6] Retrieved from [2]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 199328-31-9 Cas No. | 2-Oxindole-5-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 3. 2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97 | 199328-31-9 [chemicalbook.com]

- 4. 2,3-Dihydro-2-oxo-1H-indole-5-sulphonyl chloride | CAS 199328-31-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. 5-chlorosulfonyl-2-indolinone; 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride; 2,3-dihydro-2-oxo-1H-indole-5-sulfonyl chloride; 2-Oxoindoline-5-sulfonyl chloride; 5-chlorosulfonyl-2-oxindole; oxindole-5-sulfonyl chloride; 2-OXOINDOLINE-5-SULPHONYL CHLORIDE; 2-Oxoindoline-5-sulphonyl chloride | Chemrio [chemrio.com]

Methodological & Application

general procedure for sulfonamide synthesis using 2-oxoindoline-5-sulfonyl chloride

Abstract & Introduction

The oxindole (2-indolinone) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Sunitinib, Nintedanib). The introduction of a sulfonamide moiety at the C5 position is a critical derivatization strategy to modulate solubility, metabolic stability, and hydrogen-bonding interactions within the ATP-binding pocket of target proteins.

This guide details the protocol for coupling 2-oxoindoline-5-sulfonyl chloride (CAS: 199328-31-9) with primary and secondary amines. Unlike simple benzenesulfonyl chlorides, this reagent possesses a polar lactam core that necessitates specific solvent and handling considerations to prevent hydrolysis and ensure complete conversion.

Mechanistic Insight

The reaction proceeds via a nucleophilic substitution at the sulfur atom (

-

Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride.

-

Transition State: Formation of a pentavalent trigonal bipyramidal intermediate.

-

Elimination: Chloride acts as a leaving group, restoring the sulfonyl double bond.

-

Deprotonation: The base (Pyridine or TEA) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Diagram 1: Reaction Mechanism

Caption: Nucleophilic substitution pathway for sulfonamide formation. The base is critical for HCl sequestration.

Pre-Reaction Considerations

Reagent Stability & Handling

-

Hydrolysis Risk: 2-oxoindoline-5-sulfonyl chloride is highly sensitive to moisture. It hydrolyzes rapidly to 2-oxoindoline-5-sulfonic acid (polar, water-soluble, non-reactive).

-

Quality Check: Before use, check the melting point. High purity material melts at 180–185 °C [1]. If the solid appears wet or melts <170 °C, recrystallize or regenerate from the sulfonic acid using

.

Solvent Selection Matrix

The oxindole core has poor solubility in non-polar solvents (Hexane, Et2O) and moderate solubility in DCM.

| Solvent | Solubility Rating | Recommendation | Notes |

| DCM (Dichloromethane) | Moderate | Standard | Good for lipophilic amines. May require higher dilution. |

| THF (Tetrahydrofuran) | Good | Preferred | Excellent solubilizer for the oxindole core. Must be anhydrous. |

| DMF (Dimethylformamide) | High | Additive | Use as a co-solvent (10-20%) if reagents precipitate. Harder to remove. |

| Pyridine | High | Dual-Use | Acts as both solvent and base. Ideal for difficult substrates. |

General Experimental Procedure

Materials

-

Reagent A: 2-oxoindoline-5-sulfonyl chloride (1.0 equiv)

-

Reagent B: Amine (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv). Note: Use 3.0 equiv if using amine HCl salts.

-

Solvent: Anhydrous THF or DCM.

Step-by-Step Protocol

-

Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Purge with nitrogen and cool to 0 °C (ice/water bath).

-

-

Amine Solubilization:

-

Dissolve the Amine (1.1 equiv) and Base (1.5 equiv) in anhydrous THF (concentration ~0.2 M).

-

Stir at 0 °C for 5 minutes.

-

-

Addition of Sulfonyl Chloride:

-

Option A (Solid Addition): Add 2-oxoindoline-5-sulfonyl chloride portion-wise over 10 minutes. This prevents localized high concentrations.

-

Option B (Solution Addition): Dissolve the sulfonyl chloride in a minimal amount of THF/DCM and add dropwise via syringe.

-

Critical: Maintain temperature < 5 °C during addition to minimize side reactions.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (25 °C) naturally.

-

Stir for 2–4 hours .

-

Monitoring: Check by TLC (System: 5% MeOH in DCM) or LCMS. Look for the disappearance of the amine and the emergence of the sulfonamide mass (M+1).

-

-

Workup (Precipitation Method - Preferred for Oxindoles):

-

Many oxindole sulfonamides are insoluble in water but soluble in organic solvents.

-

Pour the reaction mixture into 1M HCl (aq) (10x volume).

-

Stir vigorously. The product often precipitates as a solid.

-

Filter the solid, wash with water (to remove base salts) and Hexane (to remove non-polar impurities).

-

Dry under vacuum.

-

-

Workup (Extraction Method - Alternative):

-

If no precipitate forms, dilute with EtOAc.

-

Wash organic layer with:

-

1M HCl (remove unreacted amine/pyridine).

-

Sat.

(remove hydrolyzed sulfonic acid byproduct). -

Brine.

-

-

Dry over

, filter, and concentrate.

-

Diagram 2: Experimental Workflow

Caption: Operational workflow for the synthesis of oxindole sulfonamides.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous (Karl Fischer < 0.05%). Increase sulfonyl chloride to 1.5 equiv. |

| Incomplete Reaction | Low Solubility of Oxindole | Switch solvent to THF/DMF (4:1) or pure Pyridine. |

| Bis-Sulfonylation | Excess Reagent + Primary Amine | Strictly control stoichiometry (1:1). Add sulfonyl chloride slowly to excess amine.[2] |

| Sticky Gum Product | Impurities trapped | Triturate the crude gum with cold Methanol or Ether to induce crystallization. |

Validation Parameters

To confirm the structural integrity of the synthesized 2-oxoindoline-5-sulfonamide:

-

1H NMR (DMSO-d6):

-

Look for the Lactam NH singlet around

10.5–10.8 ppm. -

Look for the Sulfonamide NH (if primary amine used) around

7.5–9.0 ppm ( -

Verify the aromatic pattern of the oxindole core (typically 3 protons: d, s, dd).

-

-

Mass Spectrometry:

-

Confirm parent ion

. -

Check for absence of sulfonic acid byproduct (

).

-

References

-

ChemicalBook. (2025). 2-Oxoindoline-5-sulfonyl chloride Properties and Melting Point Data. Available at:

-

BenchChem. (2025). Protocol for N-sulfonylation using Sulfonyl Chlorides.[2][3][4] Available at:

-

Sigma-Aldrich. (2025). Product Specification: 2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride.[5] Available at:

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 4962506. Available at:

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | 199328-31-9 [sigmaaldrich.com]

reaction conditions for 2-Oxo-2H-indole-5-sulfonyl chloride with primary amines

Application Note: Optimized Synthesis of N-Substituted 2-Oxoindoline-5-Sulfonamides

Strategic Overview

The 2-oxoindoline-5-sulfonamide scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., CDK, VEGFR inhibitors) and caspase modulators. The core challenge in synthesizing these derivatives lies in the chemoselective sulfonylation of a primary amine in the presence of the unprotected lactam (amide) nitrogen of the oxindole ring.

While the lactam nitrogen (

This guide details a robust, field-proven protocol for the coupling of 2-oxo-2H-indole-5-sulfonyl chloride (CAS: 14062-25-0) with primary amines, ensuring high yields, minimal side products, and reproducibility.

Mechanistic Insight & Reaction Design

The reaction proceeds via a nucleophilic substitution at the sulfur atom.[1] The primary amine attacks the electrophilic sulfur, forming a tetrahedral intermediate, followed by the expulsion of the chloride ion.[1] A base is strictly required to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation of the amine nucleophile.[1]

Key Chemoselectivity Factors:

-

Electrophilicity: The sulfur atom in the sulfonyl group is highly electrophilic, making it susceptible to attack by amines and water (hydrolysis).

-

Nucleophile Hierarchy: Primary amines (

) are significantly more nucleophilic than the oxindole lactam nitrogen ( -

Solvent Effects: Polar aprotic solvents (THF, DCM) stabilize the transition state while minimizing hydrolysis.

Visualizing the Pathway

Figure 1: Mechanistic pathway of sulfonylation. The presence of water leads to the irreversible formation of sulfonic acid (red dashed line).

Experimental Protocols

Two methods are presented: Method A (Standard) for typical lipophilic amines, and Method B (High Solubility) for polar amines or when the sulfonyl chloride exhibits poor solubility in DCM.

Method A: The DCM/Triethylamine Protocol (Standard)

Best for: Lipophilic primary amines, scale-up, and easy workup.

Reagents:

-

This compound (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Triethylamine (TEA) (1.5 – 2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and flush with Nitrogen (

) or Argon. -

Amine Solubilization: Dissolve the Primary Amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM . Cool the mixture to

using an ice bath. -

Addition: Dissolve This compound (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Why? Slow addition at low temperature prevents localized heating and minimizes bis-sulfonylation side reactions.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check by TLC (typically 5% MeOH in DCM) or LC-MS. The sulfonyl chloride spot should disappear.

-

-

Quench & Workup:

Method B: The Pyridine/THF Protocol

Best for: Polar amines, amino acids, or if the sulfonyl chloride is insoluble in DCM.

Reagents:

-

This compound (1.0 equiv)

-

Primary Amine (1.0 equiv)[3]

-

Pyridine (Solvent & Base) OR THF with Pyridine (3.0 equiv)

Step-by-Step Procedure:

-

Dissolution: Dissolve the Primary Amine in anhydrous Pyridine (or a 1:1 mixture of THF/Pyridine) under inert atmosphere.

-

Addition: Add solid This compound portion-wise at

.-

Note: Solid addition is acceptable here as pyridine is a nucleophilic catalyst that rapidly forms a reactive sulfonyl-pyridinium intermediate.

-

-

Reaction: Stir at RT for 3–6 hours.

-

Workup (Critical):

-

Pyridine is difficult to remove by evaporation.

-

Pour the reaction mixture into Ice-Cold 1M HCl . The sulfonamide product often precipitates as a solid.

-

Filtration: Collect the solid by vacuum filtration. Wash with water and cold ether.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water.

-

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Moisture in solvent or reagents.[4] | Use strictly anhydrous solvents (DCM/THF). Store sulfonyl chloride in a desiccator.[2] |

| Unreacted Sulfonyl Chloride | Amine is non-nucleophilic (e.g., aniline with EWG). | Switch to Method B (Pyridine acts as a catalyst). Heat to |

| Bis-Sulfonylation | Excess sulfonyl chloride or highly reactive amine. | Ensure 1:1 stoichiometry. Add sulfonyl chloride very slowly at |

| Product is Water Soluble | Product lost during aqueous workup. | Do not wash with water. Evaporate solvent and purify directly by Flash Chromatography (DCM/MeOH). |

| Dark/Tar Formation | Decomposition of oxindole ring. | Avoid strong bases (NaOH, KOH). Keep temperature below |

Workup Decision Tree

This diagram assists in selecting the correct purification strategy based on the product's physicochemical properties.

Figure 2: Logical flow for determining the appropriate workup procedure.

References

-

Synthesis of 2-oxoindoline-5-sulfonyl chloride

-

Li, X., et al. "Synthesis and biological evaluation of novel 5-substituted indolin-2-one derivatives." Chemical Biology & Drug Design, 2014.

-

-

Pyridine-mediated sulfonylation protocols

-

Babalola, I. T., & Suleiman, G. "Design, synthesis, and molecular docking studies of N-substituted sulfonamides." Journal of King Saud University - Science, 2023. Link

-

-

Oxindole-Sulfonamide Kinase Inhibitors

-

General Sulfonylation Reviews

-

Woolven, H., et al. "The Synthesis of Functionalised Sulfonamides." UCL Discovery, 2013. Link

-

Sources

Application Note: Base Selection Strategies for 5-Chlorosulfonyl-2-oxindole Sulfonylation

Topic: Optimizing Sulfonylation of 5-Chlorosulfonyl-2-oxindole: Pyridine vs. Triethylamine Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The sulfonylation of amines using 5-chlorosulfonyl-2-oxindole is a pivotal step in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib analogs). While the reaction appears trivial, the choice between Pyridine and Triethylamine (TEA) dictates reaction kinetics, impurity profiles, and yield. This guide analyzes the mechanistic divergence between these two bases, providing evidence-based protocols to maximize chemoselectivity and prevent common side reactions such as N-1 deprotonation and bis-sulfonylation.

Part 1: Mechanistic Divergence & Causality

The choice of base is not merely about scavenging HCl; it fundamentally alters the reaction pathway.

Pyridine: The Nucleophilic Catalyst

Pyridine (

-

Mechanism: The intermediate is more electrophilic than the parent sulfonyl chloride due to the positive charge on the nitrogen, which pulls electron density away from the sulfur.

-

Selectivity: Being a weaker base, pyridine is less likely to deprotonate the acidic N-1 position of the oxindole ring (

, lowered to

Triethylamine (TEA): The Brønsted Base

Triethylamine (

-

Mechanism: It neutralizes the HCl generated during the reaction. However, due to steric bulk, it does not effectively form a stable sulfonylammonium intermediate to catalyze the reaction.

-

Risk Factor: TEA is strong enough to deprotonate the N-1 position of the 5-chlorosulfonyl-2-oxindole. The resulting anion can lead to:

-

Precipitation: The salt form may crash out in non-polar solvents (DCM), stalling the reaction.

-

Side Reactions: The N-1 anion becomes nucleophilic, potentially attacking another molecule of sulfonyl chloride, leading to dimerization or N,O-bis-sulfonylation.

-

Visualizing the Pathway

The following diagram illustrates the divergent pathways and the "Safety Zone" provided by Pyridine.

Caption: Mechanistic comparison showing Pyridine's catalytic activation pathway versus TEA's risk of substrate deprotonation.

Part 2: Decision Matrix & Data Summary

Use the following table to select the appropriate protocol based on your specific amine nucleophile and substrate constraints.

| Feature | Method A: Pyridine | Method B: TEA / DCM |

| Primary Role | Catalyst & Solvent/Base | Proton Scavenger |

| Reaction Rate | Fast (Activated Intermediate) | Slow (Direct Displacement) |

| Substrate Scope | Anilines, Hindered Amines, Acid-Sensitive Cores | Simple Aliphatic Amines (Primary/Secondary) |

| Risk Profile | Low (Weak base preserves N-1 H) | High (May deprotonate oxindole N-1) |

| Solubility | Excellent (Pyridine solubilizes polar intermediates) | Moderate (Salts may precipitate in DCM) |

| Workup | Requires Acid Wash (HCl/CuSO₄) to remove Pyridine | Simple Water Wash |

Part 3: Experimental Protocols

Method A: Pyridine-Mediated Sulfonylation (Recommended)

Best for: Aromatic amines, weak nucleophiles, and ensuring N-1 integrity.

Reagents:

-

5-Chlorosulfonyl-2-oxindole (1.0 equiv)

-

Amine Nucleophile (1.1 equiv)

-

Pyridine (Solvent volume, ~10-15 equiv)

-

Ethyl Acetate (for workup)

-

1N HCl (for workup)

Protocol:

-

Preparation: Charge a dry round-bottom flask with the Amine Nucleophile (1.1 equiv).

-

Solvation: Add anhydrous Pyridine (5–10 mL per gram of substrate). Stir until dissolved.

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Exotherm control is critical to prevent sulfene formation, though less likely with pyridine.

-

Addition: Add 5-Chlorosulfonyl-2-oxindole (1.0 equiv) portion-wise over 15 minutes. The solution often turns yellow/orange due to the formation of the sulfonylpyridinium species.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LCMS.

-

Checkpoint: If the reaction stalls, heat to 50°C. Pyridine allows thermal acceleration without degrading the oxindole core.

-

-

Workup:

-

Dilute reaction mixture with Ethyl Acetate.

-

Critical Step: Wash organic layer 3x with 1N HCl (or sat. CuSO₄ solution) to remove pyridine.

-

Wash with Brine, dry over Na₂SO₄, and concentrate.

-

Method B: TEA/DCM Sulfonylation

Best for: Highly reactive aliphatic amines where pyridine removal is undesirable.

Reagents:

-

5-Chlorosulfonyl-2-oxindole (1.0 equiv)

-

Aliphatic Amine (1.05 equiv)

-

Triethylamine (1.2 equiv)

-

Dichloromethane (DCM) (anhydrous)